Methylcyclopentane-D12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

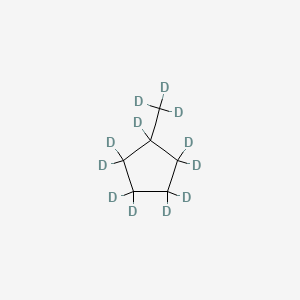

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5-nonadeuterio-5-(trideuteriomethyl)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOPTJXRTPNYNR-PSDCQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Methylcyclopentane-D12

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Deuterated Molecules

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds, particularly those enriched with deuterium, have emerged as indispensable tools. The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), imparts subtle yet profound changes to the physicochemical properties of a molecule. This "deuterium effect" is leveraged to elucidate reaction mechanisms, as internal standards in mass spectrometry-based quantification, and, most notably, to enhance the metabolic stability of drug candidates. By selectively replacing hydrogen atoms at sites of metabolic vulnerability, the carbon-deuterium bond's greater strength can slow enzymatic cleavage, thereby improving a drug's pharmacokinetic profile. Methylcyclopentane-D12, as a fully deuterated analog of a common organic scaffold, serves as a valuable building block and reference compound in these pursuits. This guide provides a comprehensive overview of its structure and a detailed, field-proven methodology for its synthesis.

Structural Elucidation of this compound

This compound possesses the same fundamental cyclic alkane structure as its proteo-analog, consisting of a five-membered carbon ring with a methyl group substituent.[1][2] In the deuterated version, all twelve hydrogen atoms have been replaced by deuterium atoms.

Molecular Structure:

-

Chemical Formula: C₆D₁₂

-

Molecular Weight: 96.28 g/mol (in contrast to 84.16 g/mol for C₆H₁₂)[1]

-

Structure: A cyclopentane ring with a CD₃ group attached.

The fundamental geometry of the molecule remains unchanged upon deuteration. The cyclopentane ring exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms, to alleviate ring strain.

Spectroscopic Characterization

The verification of successful deuteration and the assessment of isotopic purity are paramount. The following spectroscopic techniques are critical for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a fully deuterated sample of high isotopic purity, the proton NMR spectrum should exhibit a significant reduction or complete absence of signals in the regions where methyl and cyclopentyl protons would typically resonate (approx. 0.9-1.8 ppm). The presence of residual proton signals allows for the quantification of isotopic purity.

-

²H NMR (Deuterium NMR): This is the most direct method for observing the incorporated deuterium. The ²H NMR spectrum is expected to show signals corresponding to the deuterons on the cyclopentyl ring and the methyl group. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the methyl group and the cyclopentane ring. Due to the coupling between carbon and deuterium (C-D coupling), these signals will appear as multiplets (e.g., triplets for CD groups, quintets for CD₂ groups, and septets for CD₃ groups), providing definitive evidence of deuteration at specific carbon positions.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry provides a clear indication of the molecular weight increase upon deuteration. The molecular ion peak (M⁺) in the mass spectrum of this compound will be observed at m/z = 96, a 12-unit shift from the m/z = 84 peak of the non-deuterated compound.[3] The fragmentation pattern will also be altered, reflecting the presence of deuterium atoms.

-

-

Infrared (IR) Spectroscopy:

-

The C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum will be absent in a fully deuterated sample.[4] Instead, C-D stretching vibrations will appear at a lower frequency, typically in the 2100-2250 cm⁻¹ range, due to the increased mass of deuterium.

-

Synthesis of this compound: A Practical Approach

The synthesis of perdeuterated alkanes is most effectively achieved through the catalytic deuteration of an unsaturated precursor. This approach ensures the addition of deuterium across double bonds and can, under the right conditions, facilitate the exchange of any remaining allylic or vinylic protons. For this compound, the logical precursor is methylcyclopentene.

Rationale for the Synthetic Strategy

The chosen synthetic route involves a two-step process: the preparation of the methylcyclopentene precursor followed by its comprehensive deuteration.

-

Precursor Synthesis: 1-Methylcyclopentene is a readily accessible starting material, which can be synthesized from cyclohexanol or cyclohexene through thermal rearrangement.[5] Alternatively, it can be prepared via the dehydration of 1-methylcyclopentanol.

-

Catalytic Deuteration: The core of the synthesis lies in the heterogeneous catalytic deuteration of 1-methylcyclopentene using deuterium gas (D₂) and a noble metal catalyst, such as Palladium on carbon (Pd/C). This method is robust and generally provides high levels of deuterium incorporation. The catalyst surface facilitates the dissociation of D₂ and its addition across the double bond. Furthermore, the catalyst can promote H/D exchange at allylic positions, which is crucial for achieving full deuteration.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1-Methylcyclopentanol | ≥98% | Commercially Available | |

| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | Handle with extreme care. | |

| 1-Methylcyclopentene | ≥97% | Commercially Available | Can be used directly if pure. |

| Palladium on Carbon (Pd/C) | 10 wt. %, dry | Handle in an inert atmosphere. | |

| Deuterium Gas (D₂) | High Purity (≥99.8 atom % D) | High-pressure gas cylinder. | |

| Ethyl Acetate | Anhydrous | Distill from CaH₂ if necessary. | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |

Step 1: Synthesis of 1-Methylcyclopentene (if not commercially available)

-

To a round-bottom flask equipped with a distillation apparatus, add 1-methylcyclopentanol (1.0 mol).

-

Slowly add concentrated sulfuric acid (0.1 mol) with cooling and stirring.

-

Heat the mixture gently to initiate the dehydration reaction.

-

Collect the distillate, which is a mixture of 1-methylcyclopentene and water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the 1-methylcyclopentene by fractional distillation.

Step 2: Catalytic Deuteration to this compound

-

Inert Atmosphere: The reaction setup must be under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst poisoning.

-

Reaction Vessel: To a high-pressure reactor (e.g., a Parr hydrogenator) equipped with a magnetic stir bar, add 10 wt. % Pd/C (5 mol % relative to the substrate).

-

Solvent and Substrate: Add anhydrous ethyl acetate, followed by the purified 1-methylcyclopentene (1.0 mol).

-

Deuterium Introduction: Seal the reactor and purge it several times with low-pressure D₂ gas.

-

Reaction Conditions: Pressurize the reactor with D₂ gas to the desired pressure (e.g., 100-500 psi). The higher pressure favors complete saturation and H/D exchange.

-

Temperature and Time: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS to check for the disappearance of the starting material and the formation of the fully deuterated product. The reaction may take 24-48 hours for complete deuteration.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess D₂ gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of anhydrous ethyl acetate.

-

Purification: The solvent can be carefully removed by distillation. The resulting crude this compound can be further purified by fractional distillation to obtain a product with high chemical and isotopic purity.

Self-Validating System and Causality

-

Choice of Catalyst: Palladium on carbon is chosen for its high activity in both hydrogenation and H/D exchange reactions. The porous carbon support provides a high surface area for the reaction.

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the introduction of protons, which would compete with deuterons and lower the isotopic purity of the final product.

-

High-Pressure D₂: High pressure increases the concentration of deuterium on the catalyst surface, driving the deuteration and exchange reactions to completion.

-

Elevated Temperature: A moderate increase in temperature enhances the rate of reaction and promotes the H/D exchange at the less reactive C-H bonds.

-

Inert Atmosphere: The catalyst is susceptible to deactivation by oxygen. Maintaining an inert atmosphere throughout the process is essential for its longevity and activity.

Safety and Handling

-

Flammability: Methylcyclopentane and its precursor are flammable liquids. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

High-Pressure Operations: The use of a high-pressure reactor requires proper training and adherence to safety protocols. Ensure the reactor is properly rated for the intended pressure and temperature.

-

Deuterium Gas: Deuterium gas is highly flammable. Handle with care and ensure there are no leaks in the system.

-

Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be quenched carefully with water before disposal.

Conclusion

The synthesis of this compound, while requiring careful attention to experimental detail, is a robust and reproducible process. The catalytic deuteration of methylcyclopentene provides an efficient route to this valuable isotopically labeled compound. The methodologies and characterization techniques outlined in this guide offer a comprehensive framework for researchers and scientists to produce and verify high-purity this compound for their diverse applications in drug development and mechanistic studies.

References

-

PubChem. (n.d.). Methylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives.

-

Filo. (2025, June 15). What is the major product of the following reaction? Cyclohexene methyl reaction with D2, Pd/C. Retrieved from [Link]

-

ACS Publications. (2023, March 9). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 14.3.1: Catalytic Deuteration. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, methyl-. NIST Mass Spectrometry Data Center. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 3. What is the major product of the following reaction? Cyclohexene methyl .. [askfilo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Physical Characteristics of Methylcyclopentane-D12

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Scientific Research

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium, has emerged as a powerful tool. This process, known as deuteration, can subtly yet significantly alter the physicochemical properties of a molecule. These alterations, driven by the kinetic isotope effect, can lead to profound changes in metabolic pathways, reaction kinetics, and spectroscopic signatures. Methylcyclopentane-D12, a deuterated analog of the common organic solvent and fuel component methylcyclopentane, serves as a prime example of the utility of such isotopic labeling. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering a comparative analysis with its non-deuterated counterpart and detailing the practical implications for its use in research and development.

Physicochemical Properties: A Comparative Analysis

The substitution of twelve hydrogen atoms with deuterium in the methylcyclopentane molecule results in a notable increase in its molecular weight and density. While properties such as boiling and melting points are not drastically altered, the subtle shifts are significant for high-precision applications.

| Property | This compound | Methylcyclopentane |

| Chemical Formula | C₆D₁₂ | C₆H₁₂ |

| Molecular Weight | 96.23 g/mol [1][2] | 84.16 g/mol [3] |

| CAS Number | 144120-51-4[1][2] | 96-37-7[3][4][5][6] |

| Appearance | Colorless liquid | Colorless liquid[3][5][6] |

| Boiling Point | 70-72 °C | 71.8 °C[5] |

| Melting Point | Not specified | -142.4 °C[5] |

| Density | 0.834 g/mL at 25 °C | 0.749 g/mL at 25 °C |

| Refractive Index | n20/D 1.407 | n20/D 1.409[3] |

| Isotopic Purity | ≥98 atom % D | Not applicable |

Molecular Structure and Conformation

Methylcyclopentane, and by extension its deuterated analog, possesses a non-planar cyclopentane ring that puckers to alleviate ring strain. The molecule typically adopts an envelope conformation, where one carbon atom is out of the plane of the other four. The methyl group can exist in either a pseudo-axial or pseudo-equatorial position, with the latter being more stable.

Caption: 2D representation of the this compound structure.

Spectroscopic Characteristics

The primary utility of deuterated compounds often lies in their distinct spectroscopic properties, which are invaluable for structural elucidation and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the protons in standard methylcyclopentane exhibit characteristic chemical shifts. Due to the near-complete substitution of hydrogen with deuterium in this compound, the ¹H NMR spectrum will be largely silent, save for any residual proton signals. This makes it an excellent solvent for ¹H NMR studies of other compounds, as it will not produce interfering solvent peaks. Conversely, ²H (deuterium) NMR will show signals corresponding to the various deuterium environments in the molecule.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for this compound will appear at m/z 96, corresponding to its molecular weight. This is a clear shift from the m/z 84 peak of non-deuterated methylcyclopentane. The fragmentation pattern will also be altered due to the presence of deuterium atoms, providing valuable information for the analysis of metabolic pathways and reaction mechanisms.

Experimental Protocols: Handling and Storage

The safe and effective use of this compound in a laboratory setting requires adherence to specific handling and storage protocols.

Workflow for Safe Handling and Use

Caption: Recommended workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Hazard Assessment : Before handling, review the Safety Data Sheet (SDS). This compound is a flammable liquid and should be handled with appropriate precautions.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation : Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Avoiding Ignition Sources : Keep the compound away from open flames, hot surfaces, and sparks. Use of intrinsically safe equipment is recommended.

-

Dispensing : Use a calibrated pipette or syringe for accurate and safe dispensing. Avoid splashing.

-

Storage : Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials. Room temperature storage is generally acceptable.

-

Disposal : Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

-

Mechanistic Studies : In reaction mechanism studies, the kinetic isotope effect of deuterated compounds can help to determine the rate-limiting step of a reaction.

-

Metabolic Profiling : In drug metabolism studies, using deuterated analogs of drug candidates allows for the tracking of metabolic pathways and the identification of metabolites using mass spectrometry. The heavier isotope acts as a clear label, distinguishing the drug and its metabolites from endogenous compounds.

-

NMR Solvent : As previously mentioned, its lack of proton signals makes it an ideal solvent for high-resolution ¹H NMR spectroscopy.

-

Internal Standard : In quantitative analysis using mass spectrometry or gas chromatography, this compound can be used as an internal standard, as its retention time is very similar to the non-deuterated form, but it is easily distinguishable by its mass.

Conclusion

This compound is more than just a heavier version of its common counterpart. Its distinct physical and spectroscopic characteristics, born from the substitution of hydrogen with deuterium, provide researchers and drug development professionals with a powerful tool for a wide range of applications. A thorough understanding of its properties, coupled with diligent adherence to safe handling protocols, is paramount to harnessing its full potential in advancing scientific discovery.

References

-

PubChem. (n.d.). Methylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylcyclopentane. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Methylcyclopentane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, methyl- (CAS 96-37-7). Retrieved from [Link]

Sources

- 1. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Methylcyclopentane - Wikipedia [en.wikipedia.org]

- 4. CAS 96-37-7: Methylcyclopentane | CymitQuimica [cymitquimica.com]

- 5. chemos.de [chemos.de]

- 6. Methylcyclopentane | 96-37-7 [chemicalbook.com]

An In-depth Technical Guide to Methylcyclopentane-D12: Properties, Synthesis, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methylcyclopentane-D12, a deuterated stable isotope-labeled compound. It details its chemical and physical properties, synthesis, and, most critically, its application as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques prevalent in drug development and clinical research.

The Significance of Deuterated Compounds in Analytical Sciences

In modern analytical chemistry, especially within regulated bioanalysis, achieving the highest levels of accuracy and precision is paramount. Deuterated internal standards are indispensable tools for this purpose. These are compounds where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] While chemically identical to the non-deuterated analyte, their increased mass allows them to be distinguished by a mass spectrometer.[2][3] This property is the cornerstone of their utility, enabling them to act as ideal internal standards to correct for variability during sample preparation, chromatography, and ionization.[1][3][4]

This compound serves as a prime example of such a standard, offering a stable, non-radioactive tracer for quantitative workflows involving its non-labeled counterpart or other structurally similar volatile organic compounds.

Core Properties of this compound

The fundamental characteristics of this compound are summarized below, providing a direct comparison with its non-deuterated form.

| Property | This compound | Methylcyclopentane (Unlabeled) |

| CAS Number | 144120-51-4[5][6] | 96-37-7[7][8] |

| Molecular Formula | C₆D₁₂[5] | C₆H₁₂[7][8] |

| Molecular Weight | 96.23 g/mol [5][6] | 84.16 g/mol [7][8] |

| Appearance | Colorless Liquid | Colorless Liquid[7][8] |

| Boiling Point | Not specified, but expected to be very similar to the unlabeled form. | 71.8 °C[8] |

| Melting Point | Not specified, but expected to be very similar to the unlabeled form. | -142.4 °C[8] |

| Density | Not specified, but expected to be slightly higher than the unlabeled form. | 0.749 g/cm³[8] |

| Synonyms | Cyclopentane-d9, methyl-d3-; Methyl-d3-cyclopentane-d9[5] | Cyclopentane, methyl-; Methylpentamethylene[7][9] |

Synthesis and Manufacturing Insights

The synthesis of deuterated compounds like this compound is a specialized process. While specific proprietary methods may vary, the general approach involves introducing deuterium into the molecular structure of the parent compound, methylcyclopentane.

The parent compound, methylcyclopentane, is a component of the naphthene fraction of petroleum.[8] It can be obtained from crude oil refining processes or synthesized.[10] One patented method describes the preparation of methylcyclopentane from the C9-C10 fraction of petroleum cracking byproducts.[11] This process involves depolymerization and rectification to obtain methyl cyclopentadiene, which is then hydrogenated to produce methylcyclopentane.[11]

The synthesis of deuterated analogs often starts with a suitable precursor. For instance, a method for preparing Methylcyclopentane-1-d1 (a singly deuterated version) involves the reaction of 1-chloro-1-methylcyclopentane with deuterotributylstannane.[12] Fully deuterated this compound would require a more exhaustive deuteration strategy, potentially involving catalytic H-D exchange reactions on the parent alkane or building the molecule from smaller, pre-deuterated starting materials.

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

The Rationale for Using Deuterated Internal Standards

The core principle is that a deuterated standard behaves almost identically to its non-deuterated counterpart during the entire analytical process.[3] It will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[3] However, due to its higher mass, its signal in the mass spectrometer is distinct from the analyte of interest.

This co-eluting, yet mass-differentiated, behavior allows the deuterated standard to perfectly compensate for variations that can compromise accuracy, including:

-

Sample Loss During Preparation: If a portion of the sample is lost during extraction or transfer, an equal proportion of the internal standard is also lost. The ratio of the analyte to the standard remains constant.

-

Injection Volume Variability: Minor differences in the volume injected into the chromatograph affect both the analyte and the standard equally, preserving their ratio.

-

Matrix Effects and Ion Suppression: In complex biological matrices like blood or plasma, other molecules can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[2][4] Because the deuterated standard co-elutes and has the same chemical properties, it experiences the same matrix effects, allowing for accurate correction.[4]

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

The following diagram and protocol outline a typical workflow for using this compound as an internal standard to quantify unlabeled methylcyclopentane in a sample matrix.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Protocol Steps:

-

Calibration Curve Preparation: A series of calibration standards are prepared by adding known amounts of unlabeled methylcyclopentane (the analyte) to a blank matrix. Each standard is then spiked with a constant, known amount of this compound (the internal standard, IS).

-

Sample Preparation: The unknown sample is spiked with the same constant amount of this compound as used in the calibration standards.

-

Extraction: Both the calibration standards and the unknown samples undergo an identical extraction procedure (e.g., liquid-liquid extraction, solid-phase microextraction) to isolate the analytes from the matrix.

-

GC-MS Analysis: An aliquot of the final extract is injected into the GC-MS system. The methylcyclopentane and this compound, having nearly identical chromatographic properties, will travel through the GC column and elute at virtually the same time (co-elution).

-

Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the analyte and the internal standard. For example, it would monitor a characteristic ion for methylcyclopentane (e.g., m/z 84) and one for this compound (e.g., m/z 96).

-

Quantification: The peak areas for the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the known concentration of the analyte in the standards. The concentration of the analyte in the unknown sample is then determined from its measured peak area ratio using this calibration curve.

Safety and Handling

Methylcyclopentane is a colorless, flammable liquid.[7][8] It should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. For this compound, it is recommended to store it at room temperature, protected from light and moisture.[6] While deuterated compounds are not radioactive, the chemical hazards of the parent molecule should always be considered.

Conclusion

This compound is a high-value chemical tool for researchers and scientists in fields requiring precise quantification of volatile organic compounds. Its physical and chemical properties, being nearly identical to its unlabeled counterpart, make it an ideal internal standard. By incorporating this compound into analytical workflows, particularly those utilizing mass spectrometry, professionals in drug development and other scientific disciplines can significantly enhance the accuracy, precision, and robustness of their quantitative results, ensuring data of the highest integrity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7296, Methylcyclopentane. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylcyclopentane. Retrieved from [Link]

-

Organic Chemistry Tutor. (2020). Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. Retrieved from [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Iran Silicate Industries. (n.d.). Methylcyclopentane Examining applications and structure. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, December 9). Synthesis of Dimethyl Cyclopentane [Video]. YouTube. Retrieved from [Link]

-

Biored. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link]

- Google Patents. (n.d.). CN102399121A - Preparation method of cyclopentane and methylcyclopentane.

-

PubMed. (1985). Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of methylcyclopentane-1-d1. Retrieved from [Link]

-

PubMed. (2014). Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Buy Online CAS Number 144120-51-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. isotope.com [isotope.com]

- 7. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methylcyclopentane - Wikipedia [en.wikipedia.org]

- 9. guidechem.com [guidechem.com]

- 10. iransilicate.com [iransilicate.com]

- 11. CN102399121A - Preparation method of cyclopentane and methylcyclopentane - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

role of Methylcyclopentane-D12 in mass spectrometry

An In-depth Technical Guide: The Core Role of Methylcyclopentane-D12 in Mass Spectrometry

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound's role as a stable isotope-labeled (SIL) internal standard in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and defensible analytical methodology.

The Foundational Challenge in Quantitative Mass Spectrometry: Mitigating Analytical Variability

Quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone of modern analytical science. However, the journey of an analyte from a complex matrix to the detector is fraught with potential sources of variability. These can include:

-

Sample Preparation Inconsistencies: Inefficient or variable extraction recovery during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, soil, industrial solvents) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1]

-

Instrumental Drift: Minor fluctuations in instrument performance, such as injection volume variability or changes in ionization source efficiency over an analytical run.[2]

To achieve the accuracy and precision required in regulated environments and advanced research, these variables must be controlled. The most effective strategy is the use of an internal standard (IS).[3]

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

While various types of internal standards exist (e.g., structural analogs), stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard," with deuterated standards being the most common type.[4] A deuterated standard is a molecule where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[4][5]

The core principle is that a deuterated standard is, for all practical purposes, chemically identical to the analyte.[2][4] This near-perfect analogy means it will:

-

Co-elute chromatographically with the native analyte.

-

Exhibit the same extraction recovery from the sample matrix.

-

Experience the same degree of ionization suppression or enhancement .

By adding a known concentration of the deuterated standard to every sample, calibrator, and quality control sample at the very beginning of the workflow, it acts as a perfect mimic. Any loss or analytical variation experienced by the analyte will be mirrored by the internal standard. The mass spectrometer, which distinguishes compounds by their mass-to-charge ratio (m/z), can differentiate between the light (analyte) and heavy (standard) forms. Therefore, the final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a value that remains stable and accurate despite analytical variations.

This compound: A Case Study in Precision

Methylcyclopentane (C₆H₁₂) is a cycloalkane found in the naphthene fraction of petroleum, used in gasoline blending, as an extractive solvent, and in organic synthesis.[6][7][8] Accurate quantification of this volatile organic compound is critical in petrochemical analysis, environmental monitoring, and fuel quality control.[9][10] this compound (C₆D₁₂) serves as the ideal internal standard for these applications.

Data Presentation: Physicochemical Properties

The selection of an internal standard is predicated on its properties relative to the analyte.

| Property | Methylcyclopentane (Analyte) | This compound (Internal Standard) | Rationale for Use |

| Chemical Formula | C₆H₁₂ | C₆D₁₂ | Identical core structure ensures analogous chemical behavior. |

| Molecular Weight | 84.16 g/mol [7] | 96.23 g/mol [11][12] | The +12 Da mass shift provides a clear separation in the mass spectrum, preventing isotopic crosstalk or interference. |

| CAS Number | 96-37-7[7] | 144120-51-4[11] | Unique identifiers for sourcing and regulatory documentation. |

| Boiling Point | 71.8 °C[7] | ~72 °C | Nearly identical boiling points ensure co-elution in gas chromatography. |

| Chemical Structure | See Diagram 2 | See Diagram 2 | The deuterium labels are on non-exchangeable carbon positions, ensuring the isotopic label is stable throughout the analytical process.[13] |

Mandatory Visualization: The Isotope Dilution Workflow

The following diagram outlines the logical flow of an isotope dilution mass spectrometry (IDMS) experiment, demonstrating the central role of the internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Methylcyclopentane using this compound by GC-MS

This protocol describes a self-validating system for the accurate quantification of methylcyclopentane in a solvent matrix (e.g., hexane).

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of methylcyclopentane (CAS 96-37-7) into a 10 mL volumetric flask. Dilute to volume with methanol.

-

IS Stock (1 mg/mL): Accurately weigh ~10 mg of this compound (CAS 144120-51-4) into a 10 mL volumetric flask. Dilute to volume with methanol.

-

IS Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock solution to 10 mL with the sample matrix (e.g., hexane). The rationale for using the sample matrix as the diluent is to ensure the final composition of the standards matches the samples as closely as possible.

Step 2: Preparation of Calibration Standards

-

Label eight 1.5 mL autosampler vials (e.g., CAL-1 to CAL-8).

-

Add 10 µL of the IS Working Solution (10 µg/mL) to each vial. This ensures a constant concentration of the internal standard (100 ng/mL) in every calibrator.

-

Perform a serial dilution of the Analyte Stock to prepare working calibrator solutions.

-

Spike each calibration vial with the appropriate analyte working solution to achieve a concentration range (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).

-

Add 990 µL of the sample matrix to each vial.

Step 3: Sample Preparation

-

For each unknown sample, place 990 µL into an autosampler vial.

-

Spike each sample with 10 µL of the IS Working Solution (10 µg/mL). This is the critical isotope dilution step.

Step 4: GC-MS Instrument Configuration

-

System: Gas Chromatograph with a Mass Spectrometric Detector.

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

-

Injection: 1 µL, splitless mode.

-

Oven Program: Initial 40°C for 2 min, ramp at 10°C/min to 150°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Step 5: Mass Spectrometer Setup (Selected Ion Monitoring - SIM)

The causality for using SIM mode is to maximize sensitivity and selectivity by instructing the detector to only monitor the specific m/z values of interest, ignoring all other background ions.

| Compound | Ionization Mode | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Rationale |

| Methylcyclopentane | Electron Ionization (EI) | 84.1 | 69.1 | m/z 84 is the molecular ion (M⁺), providing high specificity. m/z 69 represents the loss of a methyl group ([M-CH₃]⁺), a characteristic fragment.[14][15] |

| This compound | Electron Ionization (EI) | 96.2 | 78.1 | m/z 96 is the molecular ion of the deuterated standard. m/z 78 represents the loss of a trideuteriomethyl group ([M-CD₃]⁺), confirming identity. |

Step 6: Data Analysis and Validation

-

Calibration Curve Construction: For each calibration level, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the known concentration of the analyte. Perform a linear regression fit. The acceptance criterion is typically a coefficient of determination (R²) > 0.995.

-

Quantification of Unknowns: Determine the peak area ratio for the unknown sample and use the calibration curve equation to calculate its concentration.

-

Trustworthiness Check: The peak area of the internal standard (this compound) should be consistent across all injections (calibrators, QCs, and samples). Significant deviation in the IS area for a single sample may indicate a severe matrix effect or preparation error, invalidating the result for that specific sample. This constant internal monitoring is a hallmark of a self-validating system.[16][17]

Concluding Insights for the Practicing Scientist

This compound is not merely a reagent; it is an enabling tool for achieving analytical certainty in mass spectrometry. Its role exemplifies the power of isotope dilution, a technique that intrinsically corrects for the unavoidable variables in complex analytical workflows. By understanding the principles of its application—from its physicochemical mimicry of the analyte to the logic of ion selection in SIM mode—researchers can develop and validate robust, accurate, and defensible quantitative methods. The initial investment in a stable isotope-labeled standard is far outweighed by the significant improvements in data integrity and the confidence it imparts to the final quantitative result.[4]

Mandatory Visualization: Chemical Structures

Caption: Comparative structures of the analyte and its deuterated standard.

References

-

PubChem. (n.d.). Methylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Restek. (n.d.). Methylcyclopentane: Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]

-

Feinberg, M., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Shimadzu. (n.d.). Hydrocarbon Processing Industry (Petrochemical). Retrieved from [Link]

-

Wikipedia. (n.d.). Methylcyclopentane. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylcyclopentane - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. bioszeparacio.hu [bioszeparacio.hu]

- 10. Hydrocarbon Processing Industry (Petrochemical) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Buy Online CAS Number 144120-51-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 12. isotope.com [isotope.com]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. ez.restek.com [ez.restek.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. demarcheiso17025.com [demarcheiso17025.com]

A Technical Guide to the Safe Handling and Application of Methylcyclopentane-D12

Introduction: Understanding the Isotopic Landscape of Methylcyclopentane-D12

This compound is a deuterated analog of methylcyclopentane, where all twelve hydrogen atoms have been substituted with deuterium. This isotopic labeling makes it an invaluable tool in various research and development applications, particularly in mechanistic studies, as a tracer, and in nuclear magnetic resonance (NMR) spectroscopy. While deuteration does not alter the fundamental chemical reactivity of the molecule, the change in isotopic composition can lead to subtle variations in physical properties and reaction kinetics.

From a safety perspective, this compound shares a nearly identical hazard profile with its non-deuterated counterpart, methylcyclopentane.[1] Therefore, this guide synthesizes the established safety and handling protocols for methylcyclopentane and adapts them with specific considerations for the deuterated form, ensuring a comprehensive and robust safety framework for researchers, scientists, and drug development professionals. The core principle is to handle this compound with the same level of caution as methylcyclopentane, recognizing its significant flammability and potential health hazards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. The primary risks associated with this compound are its high flammability and potential for adverse health effects upon exposure.

GHS Classification and Hazard Statements

Methylcyclopentane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification, which should be applied to this compound.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[2][3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[2][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[2][3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4] |

This data is based on the GHS classification of methylcyclopentane.

Physicochemical Properties and Their Safety Implications

The physical properties of this compound dictate its behavior in the laboratory and are critical for assessing and mitigating risks.

| Property | Value (Methylcyclopentane) | Value (this compound) | Safety Implication |

| Appearance | Colorless liquid[6][7][8] | Colorless liquid | No immediate visual warning of spills. |

| Odor | Gasoline-like[7][8] | Gasoline-like | Odor may provide some warning of vapor presence. |

| Molecular Formula | C6H12 | C6D12[9] | - |

| Molecular Weight | 84.16 g/mol [10] | 96.23 g/mol [9] | Affects vapor density. |

| Boiling Point | 72 °C (161.2 °F)[5][10] | Expected to be slightly lower than C6H12 | High volatility contributes to flammable vapor concentrations. |

| Flash Point | -7 °C (20 °F)[6][10][11] | Expected to be similar to C6H12 | Extremely flammable; vapors can ignite at low temperatures. |

| Vapor Density | 2.9 (Air = 1)[3][8][10] | > 2.9 (heavier than C6H12) | Vapors are heavier than air and can accumulate in low-lying areas, creating a fire and explosion hazard.[2] |

| Explosive Limits | LEL: 1.0%, UEL: 8.4%[3] | Expected to be similar to C6H12 | A wide flammable range increases the risk of ignition. |

| Solubility in Water | Insoluble[6][7][10] | Insoluble | Spills will not be diluted by water and will float on the surface. |

The causality behind the high-risk profile is clear: a very low flash point combined with a high vapor pressure and a vapor density greater than air means that even at room temperature, ignitable concentrations of vapor can form and travel along surfaces to a distant ignition source.[3][8]

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable to mitigate the risks identified.

Engineering Controls and Ventilation

The primary engineering control for handling this compound is to work within a certified chemical fume hood. This is crucial to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[12] The ventilation system should be designed to handle flammable solvents. All electrical equipment within the handling area must be intrinsically safe and explosion-proof to prevent ignition of vapors.[2][3]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound to determine the appropriate level of PPE. The following diagram outlines a systematic approach to PPE selection.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection : Chemical splash goggles are mandatory to prevent eye contact.[13][14] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[14]

-

Skin Protection : A flame-resistant lab coat and appropriate chemical-resistant gloves are required.[13] Butyl rubber or nitrile gloves are recommended; however, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent.[13]

-

Respiratory Protection : All work should be conducted in a fume hood. If this is not possible and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[15]

Procedural Best Practices

-

Grounding and Bonding : To prevent static electricity discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring this compound must be properly grounded and bonded.[2][3]

-

Inert Atmosphere Handling : While not always necessary, for applications sensitive to isotopic dilution from atmospheric moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

-

Ignition Source Control : Prohibit all sources of ignition, including open flames, sparks, and hot surfaces, from areas where this compound is handled or stored.[2][3] Use only non-sparking tools.[2][3]

-

Quantity Minimization : Only the minimum required quantity of the solvent should be present in the work area.

Storage Requirements

Proper storage is critical to prevent fire and accidental release.[1]

-

Store in a tightly closed, properly labeled container.[2][3][15]

-

Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

-

Store away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Isolate from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[3][4][15]

Section 3: Emergency Procedures

A well-defined emergency response plan is essential. All personnel handling this compound must be familiar with these procedures.

Spill Response

In the event of a spill, immediate and decisive action is required to prevent escalation.

Caption: Step-by-step workflow for responding to a this compound spill.

Experimental Protocol for Small Spill Cleanup:

-

Alert and Evacuate : Alert personnel in the immediate vicinity and evacuate the area.

-

Eliminate Ignition Sources : Immediately turn off all potential ignition sources.[3][15]

-

Ventilate : Increase ventilation to the area, for example, by ensuring the fume hood is operating at maximum capacity.

-

Don PPE : Wear the appropriate PPE as outlined in Section 2.2, including respiratory protection if necessary.

-

Containment : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][3] Do not use combustible materials like sawdust.

-

Collection : Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste.[3][15]

-

Decontamination : Clean the spill area with soap and water.

-

Disposal : Dispose of the waste container according to institutional and local regulations.[3]

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or local emergency services.

First-Aid Measures

-

Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell or shows signs of drowsiness or dizziness, seek immediate medical attention.[3]

-

Skin Contact : If skin contact occurs, immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and water. If skin irritation persists, get medical advice.[3]

-

Eye Contact : If the substance enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek immediate medical attention.[3]

-

Ingestion : If swallowed, do NOT induce vomiting as this compound is an aspiration hazard.[2][3][5] Immediately call a poison center or doctor.[2][3][5]

Fire-Fighting Procedures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or foam to extinguish a fire.[8] Water may be ineffective as it will not cool the liquid below its flash point.[8]

-

Specific Hazards : The substance is highly flammable, and its vapors can form explosive mixtures with air.[2][3] Vapors may travel to a source of ignition and flash back.[3][8] Containers may explode when heated.[3]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8]

Section 4: Waste Disposal

Proper disposal of this compound and its contaminated waste is a critical component of its life cycle management.

-

Regulatory Compliance : All waste disposal must be conducted in strict accordance with institutional, local, and national hazardous waste regulations.[1][3][11]

-

Waste Segregation : Deuterated waste should be treated as hazardous chemical waste.[1] Segregate it from other waste streams and store it in clearly labeled, sealed containers.[1]

-

Disposal Methods : Unused product and contaminated materials should be disposed of through a licensed chemical destruction plant or controlled incineration.[5][16] Do not dispose of it down the drain.[15][16]

Conclusion

This compound is a powerful tool for scientific advancement, but its utility is matched by its significant hazards. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of its handling, from risk assessment to disposal, researchers can mitigate these risks effectively. This guide provides a self-validating system of protocols rooted in established safety data. The causality behind each recommendation—from grounding containers to prevent static ignition to prohibiting water as a primary fire-extinguishing agent—is based on the fundamental physicochemical properties of the compound. Adherence to these guidelines is not merely a matter of compliance but a commitment to a culture of safety in the laboratory.

References

-

Chemos GmbH & Co.KG. (2019, April 17). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]

-

NJ.gov. Common Name: METHYL CYCLOPENTANE HAZARD SUMMARY. Retrieved from [Link]

-

Lookchem. This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Cyclopentane. Retrieved from [Link]

-

HPC Standards. Methylcyclopentane | 1X1ML | C6H12 | 680480 | 96-37-7. Retrieved from [Link]

-

PubChem - NIH. Methylcyclopentane | C6H12 | CID 7296. Retrieved from [Link]

-

MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

-

MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. echemi.com [echemi.com]

- 7. CAS 96-37-7: Methylcyclopentane | CymitQuimica [cymitquimica.com]

- 8. guidechem.com [guidechem.com]

- 9. Buy Online CAS Number 144120-51-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 10. METHYLCYCLOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 14. mcrsafety.com [mcrsafety.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

A Senior Application Scientist's Guide to the Safe Handling and Application of Methylcyclopentane-D12

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methylcyclopentane-D12 in a Research Context

This compound (CAS No. 144120-51-4) is a deuterated stable isotope-labeled (SIL) analog of methylcyclopentane.[1][2] In advanced research and drug development, SIL compounds are indispensable tools, often employed as internal standards in quantitative bioanalysis using mass spectrometry (MS). Their utility stems from the fact that they are chemically identical to the endogenous or target analyte but have a different mass, allowing for precise quantification.

However, the introduction of deuterium does not significantly alter the chemical reactivity or the toxicological profile of the molecule. Therefore, for the purposes of laboratory safety and risk assessment, the Material Safety Data Sheet (MSDS) information for this compound is reliably extrapolated from its non-deuterated counterpart, Methylcyclopentane (CAS No. 96-37-7).[1][2] This guide provides an in-depth analysis of the hazards and a framework for safe handling protocols, grounded in the authoritative data for methylcyclopentane, to ensure the protection of laboratory personnel and the integrity of experimental outcomes.

Section 1: Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These properties dictate its behavior in the laboratory environment, from its evaporation rate to its potential for forming flammable mixtures.

This compound is a colorless liquid with a characteristic gasoline-like odor.[3][4] Its high volatility and low flash point are the primary drivers of its significant fire hazard. The quantitative data, based on its non-deuterated analog, are summarized below.

| Property | Value | Significance in the Lab | Source(s) |

| Molecular Formula | C₆D₁₂ | - | [2] |

| Molecular Weight | 96.23 g/mol | Heavier than the non-deuterated form (84.16 g/mol ) | [2] |

| Appearance | Colorless Liquid | Allows for easy visual identification of spills. | [5][6] |

| Boiling Point | 71.8 °C (161.2 °F) | High volatility; will evaporate quickly at room temperature. | [5][7] |

| Flash Point | < -7 °C (< 20 °F) | CRITICAL: Can be ignited by sparks or heat sources under most ambient lab conditions.[5][6][7] | [5][7] |

| Vapor Density | 2.9 (Air = 1.0) | Vapors are heavier than air and will accumulate in low-lying areas, increasing fire and inhalation risk.[5][8] | [5][8] |

| Specific Gravity | 0.749 @ 20°C | Less dense than water; will float on the surface of water.[5] | [5] |

| Solubility in Water | Insoluble | Will not mix with water; spills on water will spread.[5][6] | [5][6] |

| Explosive Limits | LEL: 1.0% / UEL: 8.4% | The concentration range in air that can support combustion. Even small amounts can create a flammable atmosphere in enclosed spaces.[5][8] | [5][8] |

Section 2: The Hazard Landscape: A Risk-Based Analysis

Simply listing hazards is insufficient for a culture of safety. Understanding the causality behind these hazards allows scientists to make informed decisions. The risks associated with this compound can be categorized into two primary domains: physicochemical hazards and health hazards.

Physicochemical Hazard: Extreme Flammability

The most immediate and severe risk is the compound's flammability.[9][10] With a flash point below typical room temperature, its vapors can form an explosive mixture with air without any external heating.[5] The vapor is nearly three times denser than air, meaning it will flow along benchtops and floors, potentially reaching a distant ignition source like a hot plate, electrical outlet, or static discharge, and then "flash back" to the source container.[7][8]

Causality: The combination of a low flash point, high vapor pressure, and high vapor density creates a perfect storm for a fire hazard. This dictates that all handling procedures must be grounded in the absolute prevention of ignition sources.

Health Hazards: A Multi-faceted Threat

This compound presents several routes of toxicological concern.

-

Aspiration Toxicity (Category 1): This is the most severe health hazard.[8][9][10] If the liquid is ingested and then vomited, it can be aspirated (inhaled) into the lungs. Due to its low viscosity and surface tension, it can spread rapidly through the lungs, causing severe chemical pneumonitis, pulmonary edema, and potentially death.[4][5] This is why inducing vomiting after ingestion is strictly contraindicated. [8]

-

Skin and Eye Irritation (Category 2): Direct contact with the liquid can cause skin irritation by defatting the skin, leading to redness and dryness.[8][9][10] In the eyes, it will cause serious irritation.[8][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors can depress the central nervous system (CNS), leading to narcotic effects.[8][9] Symptoms are progressive and include dizziness, drowsiness, headache, nausea, and in high concentrations, unconsciousness.[4][5][8] It may also cause respiratory irritation.[10]

It is important to note that the compound is not classified as a carcinogen, mutagen, or reproductive toxicant based on available data for methylcyclopentane.[9]

Section 3: Proactive Safety Protocols: From Receipt to Disposal

A self-validating safety protocol is one where each step is designed to mitigate a specific, identified risk. The following workflows are designed to be implemented in any research setting.

Engineering Controls: The First Line of Defense

The primary method for mitigating the inhalation and fire risk is to control the environment.

-

Chemical Fume Hood: All transfers, aliquoting, and experimental use of this compound must be conducted inside a certified chemical fume hood. This provides constant ventilation to keep vapor concentrations below the lower explosive limit and away from the user's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation to disperse any fugitive emissions.

-

Ignition Source Control: Prohibit all open flames, spark-producing equipment (e.g., certain stir plates, ovens), and static-generating materials from the immediate work area.[5][9] Use only explosion-proof and intrinsically safe equipment where required.[8][9]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following diagram outlines the decision-making process.

Safe Handling & Storage Workflow

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clear of clutter and ignition sources.[9]

-

Grounding: When transferring from a larger container, bond and ground both the source and receiving containers to prevent the buildup of static electricity.[8][9]

-

Dispensing: Use non-sparking tools for all transfers.[3][8] Dispense only the amount required for the immediate experiment to minimize the quantity of hazardous material in use.

-

Container Sealing: After dispensing, securely close the container cap.[9] Vapors can easily escape from poorly sealed containers.

-

Storage: Store the container in a designated, well-ventilated flammables cabinet.[8] The storage area should be cool, dry, and out of direct sunlight.[9] Keep it away from incompatible materials, particularly strong oxidizing agents.[8][10]

-

Cleanup: After use, decontaminate the work surface and any equipment used. Dispose of contaminated wipes or materials in a designated hazardous waste container.

Section 4: Emergency Response Framework

Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with these procedures.

Spill Containment & Cleanup Protocol

-

Eliminate Ignition Sources: Immediately turn off all nearby equipment and remove any potential sources of sparks or flames.[5][10]

-

Evacuate & Ventilate: If the spill is large, evacuate non-essential personnel from the area.[10] Ensure the fume hood and lab ventilation are operating.

-

Containment: Stop the leak if it is safe to do so.[5] Use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binder to dike and absorb the spill.[5][9] Do not use combustible materials like paper towels for large spills.

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[5][8]

-

Decontamination: Clean the spill area thoroughly.

Fire Suppression Strategy

-

Alert: Activate the fire alarm and alert personnel.

-

Assess: For very small fires that can be smothered by covering, proceed with caution. For all other fires, evacuate immediately.

-

Extinguish (If Safe): Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[5][7] Do not use a water jet , as it will spread the flammable liquid and may be ineffective.[7][9] Water spray can be used to cool nearby containers.[10]

First Aid: A Prioritized Approach

Immediate and correct first aid can significantly reduce the severity of an injury.

Section 5: Transportation and Disposal

-

Transportation: For shipping, this compound falls under the classification for its non-deuterated analog: UN Number 2298, Proper Shipping Name METHYLCYCLOPENTANE, Hazard Class 3 (Flammable Liquid), and Packing Group II.[8][10]

-

Disposal: Waste material is considered hazardous waste.[8] It must be disposed of in accordance with all federal, state, and local regulations. A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Never dispose of it down the drain.[9]

Conclusion

This compound is a valuable tool for scientific research, but its utility is matched by its significant hazards. Its extreme flammability and the severe risk of aspiration toxicity demand a disciplined and informed approach to safety. By understanding the causal links between its chemical properties and its risks, and by implementing robust engineering controls, appropriate PPE, and diligent handling protocols, researchers can confidently and safely leverage this compound to achieve their scientific goals.

References

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylcyclopentane. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Buy Online CAS Number 144120-51-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. isotope.com [isotope.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. METHYLCYCLOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to Methylcyclopentane-D12 for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Methylcyclopentane-D12 (C₆D₁₂), a deuterated internal standard crucial for quantitative analysis in complex matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the procurement, quality assessment, and application of this compound, ensuring the integrity and reproducibility of analytical data.

The Critical Role of Deuterated Standards in Quantitative Analysis

In modern analytical chemistry, particularly in chromatographic and mass spectrometric techniques, achieving accurate and precise quantification of analytes within complex mixtures is a paramount challenge. Matrix effects, variations in sample preparation, and instrument drift can all introduce significant errors. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard for mitigating these issues.

This compound is chemically identical to its non-deuterated analog, methylcyclopentane, a common component in gasoline and various industrial solvents.[1] This chemical equivalence ensures that it co-elutes with the analyte during chromatographic separation and experiences similar ionization and fragmentation patterns in mass spectrometry. However, its increased mass, due to the replacement of hydrogen atoms with deuterium, allows it to be distinguished from the native analyte by a mass spectrometer. This distinction is the foundation of the isotopic dilution method, a robust technique for quantitative analysis.

Commercial Suppliers and Procurement of this compound

The selection of a reliable supplier for this compound is a critical first step in any quantitative workflow. The quality and purity of the standard directly impact the accuracy of the final results. Several reputable suppliers specialize in the synthesis and certification of deuterated compounds.

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Quantities |

| C/D/N Isotopes | D-1080 | 98 atom % D | >98% | 0.5 g, 1 g |

| Cambridge Isotope Laboratories, Inc. | DLM-2941 | 99 atom % D | >98% | 5 g |

| Eurisotop (a subsidiary of CIL) | DLM-2941-5 | 99 atom % D | >98% | 5 g |

| LGC Standards | TRC-M338304-10MG | Not specified, sold as a reference material | Not specified, sold as a reference material | 10 mg |

When procuring this compound, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for each lot.

Deconstructing the Certificate of Analysis: A Guarantee of Quality

The Certificate of Analysis is a critical document that provides a detailed quality assessment of the this compound standard. Researchers should pay close attention to the following parameters:

-

Isotopic Purity: This value, typically expressed as atom percent deuterium (atom % D), indicates the percentage of hydrogen atoms that have been replaced with deuterium. High isotopic purity (ideally >98%) is essential to minimize signal overlap with the unlabeled analyte.[2]

-

Chemical Purity: Assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, this value indicates the percentage of the material that is the desired compound. Impurities can interfere with the analysis and lead to inaccurate results.

-

Isotopic Distribution: A high-resolution mass spectrum should be provided to show the distribution of different deuterated isotopologues (e.g., D11, D10). This information is crucial for accurate quantification, especially when using high-resolution mass spectrometry.

-

Analytical Methods: The CoA should clearly state the analytical techniques used to determine the purity and isotopic enrichment.

Caption: Workflow for the procurement and quality verification of this compound.

Core Application: Isotopic Dilution GC-MS Analysis of Hydrocarbons

This compound is extensively used as an internal standard for the quantification of volatile and semi-volatile organic compounds, particularly in the analysis of petroleum products and environmental samples.[3] The following is a generalized protocol for its use in the GC-MS analysis of gasoline.

Experimental Protocol: Quantification of Methylcyclopentane in Gasoline

Objective: To accurately quantify the concentration of methylcyclopentane in a gasoline sample using this compound as an internal standard.

1. Materials and Reagents:

-

Gasoline sample

-

This compound (certified reference standard)

-

High-purity solvent (e.g., hexane or dichloromethane) for dilutions

-

Autosampler vials with PTFE-lined septa

2. Preparation of Standards:

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a known volume of solvent to create a stock solution of approximately 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of unlabeled methylcyclopentane into a constant volume of the IS Stock solution. The concentration range of the calibration standards should bracket the expected concentration of methylcyclopentane in the gasoline sample.

3. Sample Preparation:

-

Accurately dilute the gasoline sample with the chosen solvent to bring the concentration of methylcyclopentane within the calibration range.

-

Spike a known volume of the diluted gasoline sample with the same volume of the IS Stock solution used for the calibration standards.

4. GC-MS Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

-

Inlet Temperature: 250°C

-

Oven Program: 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold for 5 min)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Methylcyclopentane (Analyte): m/z 84 (quantifier), 69, 56 (qualifiers)

-

This compound (Internal Standard): m/z 96 (quantifier), 78, 64 (qualifiers)

-

5. Data Analysis:

-

Integrate the peak areas of the quantifier ions for both the analyte (A_analyte) and the internal standard (A_IS) in both the calibration standards and the unknown sample.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (A_analyte / A_IS) / (C_analyte / C_IS)

-

Generate a calibration curve by plotting the area ratio (A_analyte / A_IS) against the concentration ratio (C_analyte / C_IS).

-

Determine the concentration of methylcyclopentane in the diluted gasoline sample by using the area ratio from the sample and the calibration curve.

-

Calculate the concentration in the original gasoline sample by applying the dilution factor.

Caption: A typical workflow for quantitative GC-MS analysis using this compound as an internal standard.

Handling and Storage for Long-Term Stability

To maintain the integrity of this compound, proper handling and storage are crucial.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[2] Many suppliers recommend refrigeration.

-

Handling: As a flammable liquid, handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and inhalation of vapors.

-